2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide
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Overview
Description
2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide is 343.09906259 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Drug Development
Compounds similar to 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide are often explored for their potential in drug development. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, highlights the role of such compounds in pharmaceutical manufacturing (Magadum & Yadav, 2018). This research demonstrates the importance of specific chemical reactions in producing drug intermediates.
Electrochemical Studies and Analysis
Related compounds have been utilized in electrochemical studies for analyzing pharmaceutical formulations, such as the study of paracetamol (acetaminophen) based on screen-printed electrodes and carbon nanotubes (Fanjul-Bolado et al., 2009). These studies are crucial for developing new analytical methods for drug quality control.
Structural Characterization and Antioxidant Activity
The synthesis and characterization of carbonohydrazide derivatives provide insight into the structural aspects and potential antioxidant activities of these compounds (Seck et al., 2020). Understanding the structure-activity relationship of these compounds can lead to the development of new antioxidants.
Mechanism of Action
The compound PA regulates the activation of caspase-1 through interaction with the caspase-1 active site . In an AR animal model, PA significantly reduced the rub scoring increased by ovalbumin (OVA). The up-regulated IgE, histamine, interleukin (IL)-1β, and thymic stromal lymphopoietin (TSLP) levels in the serum of OVA-sensitized mice were significantly decreased by the treatment with PA .
Future Directions
While specific future directions are not outlined in the available resources, the study concludes that PA showed the possibility to regulate AR in OVA-induced AR models, suggesting that it has therapeutic potential for the management of AR as a lead compound . This indicates that future research could potentially explore its use as a therapeutic agent in the treatment of allergic rhinitis.
Properties
IUPAC Name |
2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-16(21)11-23-14-8-6-13(7-9-14)10-19-20-17(22)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H2,18,21)(H,20,22)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLMUKOAKDUID-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.